molecular formula C13H13FN2O B2525312 N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide CAS No. 1252515-55-1

N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide

货号 B2525312
CAS 编号: 1252515-55-1
分子量: 232.258
InChI 键: MTHRHEJWBRMEET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. CPP-115 has shown promising results in preclinical studies and is being investigated for its potential therapeutic applications.

作用机制

CPP-115 works by inhibiting N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide-AT, the enzyme responsible for the breakdown of N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide in the brain. By inhibiting N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide-AT, CPP-115 increases the levels of N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide in the brain, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
CPP-115 has been shown to increase N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide levels in the brain, leading to anxiolytic and anticonvulsant effects. CPP-115 has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, CPP-115 has been shown to improve cognitive function in animal models of Alzheimer's disease.

实验室实验的优点和局限性

CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide-AT, which makes it an ideal tool for studying the role of N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide in the brain. CPP-115 is also relatively stable and can be easily synthesized in the lab. However, CPP-115 has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, CPP-115 has a short half-life, which can make it difficult to maintain consistent levels in the brain.

未来方向

CPP-115 has shown promising results in preclinical studies and is being investigated for its potential therapeutic applications. Some of the future directions for research on CPP-115 include:
1. Clinical trials to investigate the safety and efficacy of CPP-115 in humans for the treatment of neurological disorders such as epilepsy, anxiety, and addiction.
2. Studies to investigate the long-term effects of CPP-115 on the brain and behavior.
3. Development of more water-soluble formulations of CPP-115 for easier administration in experiments.
4. Investigation of the potential of CPP-115 as a tool for studying the role of N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide in the brain.
5. Studies to investigate the potential of CPP-115 in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, CPP-115 is a potent and selective inhibitor of N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide-AT that has shown promising results in preclinical studies for its potential therapeutic applications. Further research is needed to fully understand the potential of CPP-115 in the treatment of neurological disorders.

合成方法

CPP-115 can be synthesized through a multistep process that involves the reaction of 3-fluorobenzaldehyde with cyclopropylamine to form the intermediate 3-fluorophenylcyclopropylamine. The intermediate is then reacted with cyanomethyl acetate to obtain the final product, CPP-115.

科学研究应用

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and addiction. Preclinical studies have shown that CPP-115 increases N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide levels in the brain, leading to anxiolytic and anticonvulsant effects. CPP-115 has also been shown to reduce drug-seeking behavior in animal models of addiction.

属性

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-11-3-1-2-10(8-11)9-13(17)16(7-6-15)12-4-5-12/h1-3,8,12H,4-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHRHEJWBRMEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。